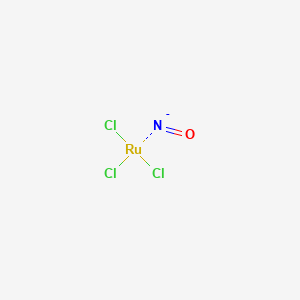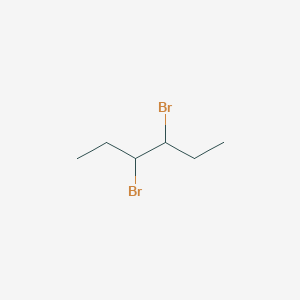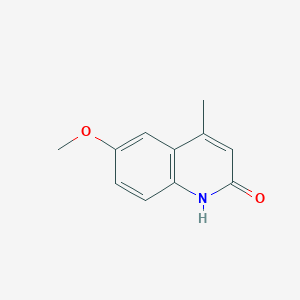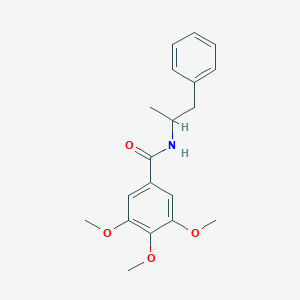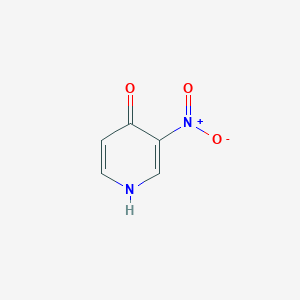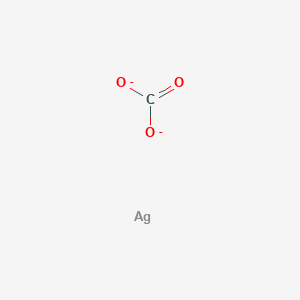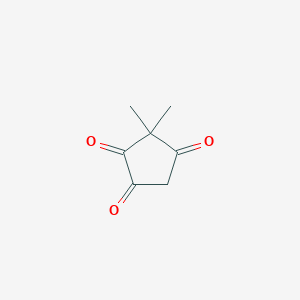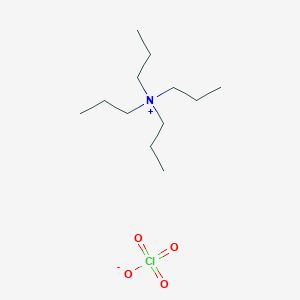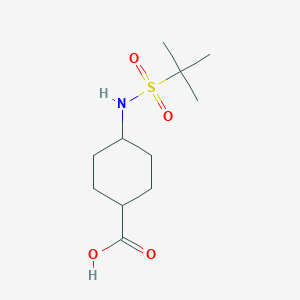
trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C11H21NO4S and a molecular weight of 263.35 g/mol . This compound is part of the sulfamides family and is primarily used for research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with tert-butylsulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure .
Analyse Chemischer Reaktionen
Types of Reactions: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new organic compounds and materials .
Biology and Medicine: The compound is studied for its potential biological activities and therapeutic applications. It may serve as a precursor for the synthesis of biologically active molecules, including pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .
Wirkmechanismus
The mechanism of action of trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The cyclohexanecarboxylic acid moiety can also participate in various biochemical processes, contributing to the compound’s overall effects.
Vergleich Mit ähnlichen Verbindungen
- trans-4-(1,1-Dimethylethylsulfonamido)cyclohexane-1-carboxylic acid
- tert-Butylsulfonamide
- Cyclohexanecarboxylic acid derivatives
Uniqueness: trans-4-(1,1-Dimethylethylsulfonamido)cyclohexanecarboxylic acid is unique due to its specific combination of a sulfonamide group and a cyclohexanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
4-(tert-butylsulfonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4S/c1-11(2,3)17(15,16)12-9-6-4-8(5-7-9)10(13)14/h8-9,12H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHGJMTFCIGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC1CCC(CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474286 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342578-12-5 |
Source


|
| Record name | 4-[(2-Methylpropane-2-sulfonyl)amino]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

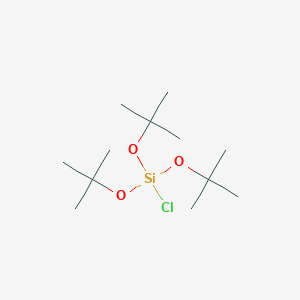
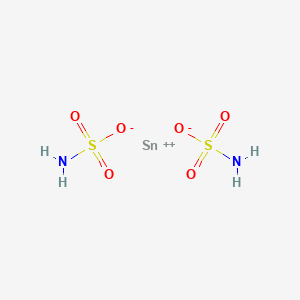
![SODIUM (6R-TRANS)-3-(ACETOXYMETHYL)-8-OXO-7-(1H-TETRAZOL-1-YLACETAMIDO)-5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLATE](/img/structure/B106761.png)
